![molecular formula C24H23ClN4 B11329390 7-(2-chlorophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11329390.png)
7-(2-chlorophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is fused with a piperidine ring and substituted with phenyl and chlorophenyl groups.
准备方法
The synthesis of 1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl.
Substitution Reactions: The pyrrolo[2,3-d]pyrimidine core is then subjected to substitution reactions to introduce the phenyl and chlorophenyl groups.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which is achieved through cyclization reactions involving appropriate reagents and conditions.
化学反应分析
1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions are oxidized derivatives of the pyrrolo[2,3-d]pyrimidine core.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the reduction of the pyrimidine ring or the phenyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
科学研究应用
1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiproliferative agent, showing promise in the treatment of cancer.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly targeting tyrosine kinases and cyclin-dependent kinases.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions and molecular mechanisms of action.
作用机制
The mechanism of action of 1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE involves its interaction with specific molecular targets, such as tyrosine kinases and cyclin-dependent kinases. These interactions inhibit the activity of these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cell proliferation and survival. The compound’s antiproliferative effects are primarily due to its ability to induce cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE is unique compared to other pyrrolo[2,3-d]pyrimidine derivatives due to its specific substitution pattern and the presence of the piperidine ring. Similar compounds include:
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds exhibit similar biological activities, such as antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-one Derivatives: These derivatives are known for their tyrosine kinase inhibitory activity and potential as anticancer agents.
Pyrimidino[4,5-d][1,3]oxazine Derivatives: These compounds are studied for their diverse biological activities, including anti-inflammatory and analgesic effects.
属性
分子式 |
C24H23ClN4 |
|---|---|
分子量 |
402.9 g/mol |
IUPAC 名称 |
7-(2-chlorophenyl)-4-(4-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H23ClN4/c1-17-11-13-28(14-12-17)23-22-19(18-7-3-2-4-8-18)15-29(24(22)27-16-26-23)21-10-6-5-9-20(21)25/h2-10,15-17H,11-14H2,1H3 |
InChI 键 |
XQIGEOMUONJGRD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11329308.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11329311.png)
![4-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11329316.png)

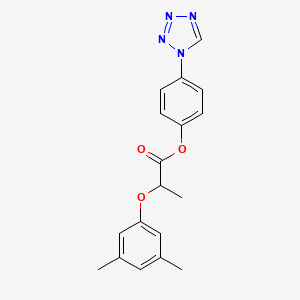
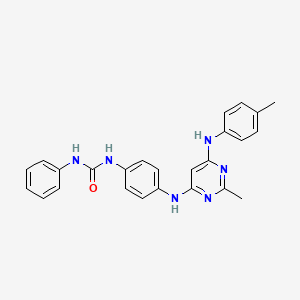
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide](/img/structure/B11329343.png)
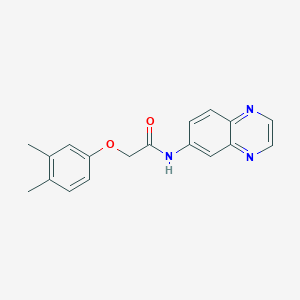
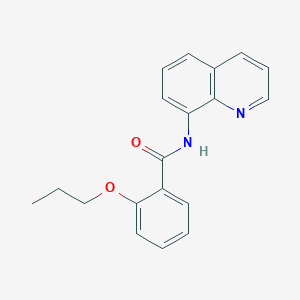
![N,N,2-trimethyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11329352.png)
![2-benzyl-7-cyclohexyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11329354.png)
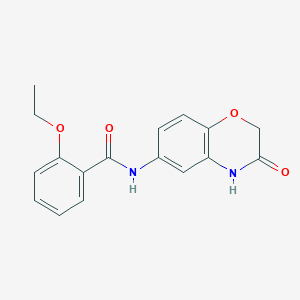
![Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11329363.png)
![7-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11329368.png)
